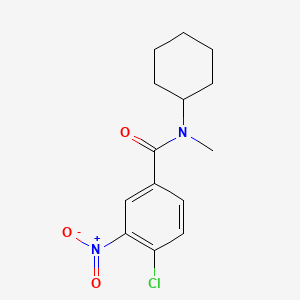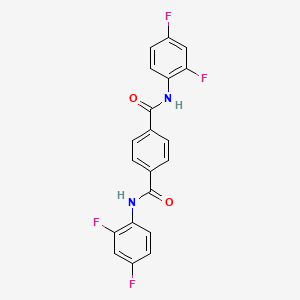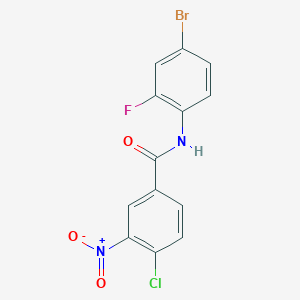![molecular formula C19H15BrN2O3 B11023751 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11023751.png)
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one: BMPPO , is a heterocyclic compound with an intriguing structure. It combines a pyridazinone core with substituents that confer specific properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes::
Alkylation Method:
- While industrial-scale production methods are not widely documented, the synthetic routes mentioned above can serve as starting points for scaled-up processes.
Chemical Reactions Analysis
BMPPO undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may yield different intermediates or products.
Substitution: Substituents on the phenyl rings can be modified.
Common Reagents: Alkyl halides, reducing agents, and oxidizing agents.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
BMPPO finds applications in:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biological Studies: Assessing its effects on cellular processes.
Materials Science: Exploring its use in materials with specific properties.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- BMPPO’s uniqueness lies in its pyridazinone scaffold.
- Similar compounds include other pyridazinones and related heterocycles.
Properties
Molecular Formula |
C19H15BrN2O3 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C19H15BrN2O3/c1-25-16-8-4-13(5-9-16)17-10-11-19(24)22(21-17)12-18(23)14-2-6-15(20)7-3-14/h2-11H,12H2,1H3 |
InChI Key |
ALSZBWJEVZGISO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-dimethyl-1-[(4-methylphenyl)imino]-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11023668.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11023669.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11023671.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B11023691.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11023699.png)
![N-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11023703.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B11023717.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-methoxyphenyl)propanamide](/img/structure/B11023729.png)


![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11023753.png)
![6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11023768.png)
